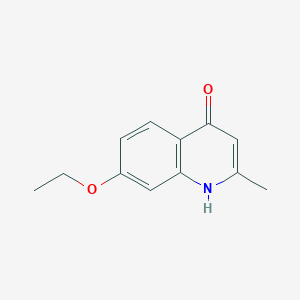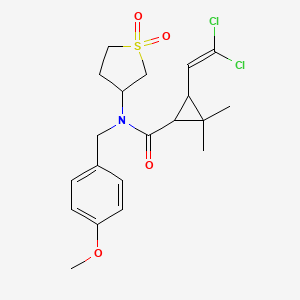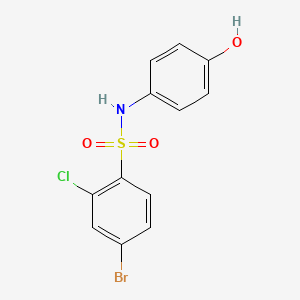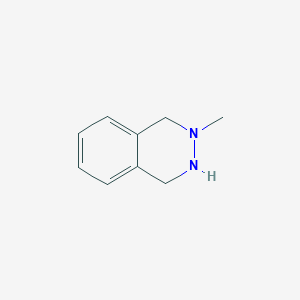![molecular formula C26H20N4O2S B12128344 1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12128344.png)
1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound featuring a biphenyl group, a furan ring, a pyridine ring, and a 1,2,4-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Biphenyl Group: Starting with a biphenyl derivative, such as 4-bromobiphenyl, which can be synthesized via Suzuki coupling.
Triazole Ring Formation: The 1,2,4-triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Furan and Pyridine Rings: The furan-2-ylmethyl and pyridin-2-yl groups can be introduced via nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the triazole derivative with the biphenyl group under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The biphenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated biphenyl or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a ligand for studying protein-ligand interactions, particularly with enzymes that interact with triazole or pyridine moieties.
Medicine
Medicinally, 1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone could be investigated for its potential as an antimicrobial or anticancer agent due to the bioactive nature of its constituent rings.
Industry
In industry, this compound might be used in the development of new materials with specific electronic or photophysical properties, given the presence of multiple aromatic systems.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The triazole ring could coordinate with metal ions, affecting enzymatic activity, while the biphenyl and pyridine rings could engage in π-π stacking interactions with aromatic amino acids in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple aromatic systems and a triazole ring, which can confer unique electronic, photophysical, and biological properties not found in simpler analogs.
This comprehensive overview highlights the potential and versatility of this compound in various scientific and industrial domains
Eigenschaften
Molekularformel |
C26H20N4O2S |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H20N4O2S/c31-24(21-13-11-20(12-14-21)19-7-2-1-3-8-19)18-33-26-29-28-25(23-10-4-5-15-27-23)30(26)17-22-9-6-16-32-22/h1-16H,17-18H2 |
InChI-Schlüssel |
PSDPQZZFEZXNTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole](/img/structure/B12128267.png)



![3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B12128298.png)



![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128312.png)
![methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12128319.png)
![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)
![Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12128327.png)


